Bienvenue dans la boutique en ligne BenchChem!

N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine

Lipophilicity ADME Medicinal Chemistry

This N-cyclohexyl variant delivers a calculated LogP of 3.41 and TPSA of 37.28 Ų, placing it firmly within the CNS drug-like space. The single hydrogen bond donor (vs. two in the primary amine analog) aligns with CNS MPO guidelines, avoiding the confounding variable of an additional HBD. Multi-source availability at 98% purity ensures supply-chain resilience for extended medicinal chemistry campaigns. Procure this specific intermediate to achieve controlled SAR exploration of hydrophobic bulk effects on brain exposure, kinase/GPCR library enumeration, or quinolone antibiotic substituent surrogacy.

Molecular Formula C15H21N3
Molecular Weight 243.35 g/mol
Cat. No. B11798652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine
Molecular FormulaC15H21N3
Molecular Weight243.35 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=C(C=CC=N2)C3=NCCC3
InChIInChI=1S/C15H21N3/c1-2-6-12(7-3-1)18-15-13(8-4-11-17-15)14-9-5-10-16-14/h4,8,11-12H,1-3,5-7,9-10H2,(H,17,18)
InChIKeyREGBLHVVUXGAAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine – Key Identifiers and Compound Class for Procurement Screening


N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine (CAS 1352529-14-6) is a synthetic heterocyclic small molecule belonging to the class of 2-aminopyridine derivatives that incorporate a 3,4-dihydro-2H-pyrrol-5-yl (Δ¹-pyrroline) substituent at the pyridine 3-position and an N-cyclohexyl substituent on the 2-amino group . Its molecular formula is C₁₅H₂₁N₃ (molecular weight 243.35 g/mol) . The compound is supplied as a research-grade intermediate with a typical certified purity of 97–98% and is stored under sealed, dry conditions at 2–8 °C . Structurally, it combines a pyridine core, a cyclic imine (pyrroline) moiety, and a cyclohexylamine fragment – three pharmacophoric elements that singly appear in multiple bioactive series, making this scaffold relevant for medicinal chemistry campaigns seeking to explore structure–activity relationships (SAR) around the N-alkyl substitution pattern.

Why N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine Cannot Be Freely Substituted by Close-in-Class Analogs


Within the 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine series, the N-alkyl substituent exerts a controlling influence on lipophilicity, molecular topology, and the hydrogen-bonding profile. Replacing the cyclohexyl group with a smaller cycloalkyl (e.g., cyclopropyl or cyclobutyl) or eliminating the N-substituent altogether yields analogs with markedly different calculated LogP values, polar surface areas, and rotatable-bond counts . These computed physicochemical properties are primary determinants of passive membrane permeability, solubility, and protein-binding promiscuity [1]. Consequently, procurement decisions that treat N-cyclohexyl, N-cyclopropyl, or N–unsubstituted variants as interchangeable risk introducing uncontrolled shifts in the ADME/PK profile of a lead series. The quantitative evidence below delineates the specific, measurable differences that justify preferring one member of this chemical cluster over another.

N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine – Head-to-Head and Cross-Study Differentiation Evidence


Calculated Lipophilicity (LogP) – Cyclohexyl vs. Cyclopropyl vs. Unsubstituted Amine

The N-cyclohexyl analog exhibits a substantially higher calculated LogP than its N-cyclopropyl and unsubstituted counterparts. For the target compound, the ChemScene computational chemistry panel reports LogP = 3.4091 . In contrast, the N-cyclopropyl analog (C₁₂H₁₅N₃, MW 201.27) and the primary amine 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine (C₉H₁₁N₃, MW 161.20) possess fewer aliphatic carbons and are expected to show LogP values lower by approximately 1.0–1.5 log units based on the additive contribution of the cyclohexyl group (~1.3–1.5 log units per Hansch–Leo π system) [1]. In drug-discovery settings, a LogP window of 3.0–3.5 is often targeted for CNS penetration or for balancing solubility with passive permeability; the cyclohexyl derivative places the series squarely in this window, whereas the lower homologs risk sub-optimal membrane partitioning [2].

Lipophilicity ADME Medicinal Chemistry

Hydrogen-Bond Donor Count – Cyclohexyl vs. Unsubstituted Amine

The target compound possesses exactly one hydrogen-bond donor (the secondary amine NH), consistent with Lipinski and CNS-MPO rules that favor HBD ≤ 3 and ≤ 0.5, respectively . The unsubstituted amine comparator 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine bears two HBD (NH₂), which can reduce passive membrane permeability and increase efflux susceptibility [1]. The N-cyclohexyl substitution thus removes one HBD relative to the primary amine while preserving the hydrogen-bond acceptor count at 3 (pyridine N, pyrroline N, and amine N), yielding a more balanced HBD/HBA ratio that is empirically associated with improved oral absorption [2].

Hydrogen Bonding Permeability Drug-likeness

Rotatable Bond Count and Molecular Flexibility

The N-cyclohexyl group introduces a cyclohexane ring that, despite its six-membered saturated ring, contributes only one rotatable bond (the C–N linkage between cyclohexane and the amine) to the molecule's total. The target compound has three rotatable bonds, as reported by ChemScene . This is identical to the N-cyclopropyl analog, but the cyclohexyl ring itself is more conformationally constrained than open-chain alkyl amines such as N-n-hexyl derivatives, which would contribute five additional rotatable bonds. Lower rotatable-bond count is correlated with improved oral bioavailability and reduced entropic penalty upon binding [1]. The cyclohexyl group thus offers a favourable balance: it provides substantial hydrophobic surface area (enhancing LogP-driven binding) without the full entropic cost of a linear C₆ alkyl chain.

Conformational flexibility Entropy Binding affinity

Topological Polar Surface Area (TPSA) and CNS Multiparameter Optimization Score

The calculated TPSA of N-cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine is 37.28 Ų . This value falls well below the widely accepted TPSA threshold of < 60 Ų for favorable oral absorption and the more stringent CNS cutoff of < 76 Ų [1]. The unsubstituted amine comparator, with its additional HBD, exhibits a slightly higher TPSA (predicted ~50–55 Ų) due to the exposed NH₂ group. Combined with its LogP of 3.41 and HBD of 1, the cyclohexyl analog achieves a calculated CNS MPO score of approximately 4.5–5.0 (on a 0–6 scale where ≥ 4 is desirable) [2], positioning it favourably for CNS-targeted chemical probes, whereas the unsubstituted analog would score lower due to the additional HBD penalty.

TPSA CNS MPO Blood-brain barrier

Certificate of Analysis and Purity Benchmarking Across Vendor Sources

Multiple independent vendors report lot-controlled purity for this compound. ChemScene certifies purity at 98% (Cat. CS-0592080) , MolCore specifies NLT 98% (MC809241) , and Chemenu lists 97% (CM496086) . In contrast, the closest commercially available comparator, N-cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine (CAS 1352510-29-2), is listed at 97% purity by Chemenu . While both compounds are supplied at comparably high purity, the cyclohexyl analog benefits from multi-vendor availability with consistent ≥97% purity specifications, reducing single-supplier dependency and facilitating competitive procurement. Storage conditions are uniformly specified as sealed, dry, 2–8 °C, indicating similar thermal stability profiles within the series.

Purity Quality control Procurement

Patent Landscape – Substituted Aminocycloalkylpyrrolidine Derivatives as Antibacterial Agents

The European patent application EP 0 911 328 A1 (Daiichi Pharmaceutical Co., Ltd.) discloses a genus of quinolone antibacterial agents incorporating substituted aminocycloalkylpyrrolidine moieties, with N-cyclohexylaminopyrrolidine substructures explicitly encompassed within the Markush claims (formula I with Q representing formula II or IV) [1]. This patent establishes that the cyclohexylamino-pyrrolidine scaffold was deemed of sufficient interest by Daiichi to pursue formal IP protection in the quinolone antibacterial space. While the patent does not provide isolated biological data for the exact N-cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine compound, it signals corporate-level validation of this chemotype. Close-in analogs lacking the N-cyclohexyl substitution would fall outside the patent's preferred substitution pattern, potentially offering freedom-to-operate advantages but also implying they were not prioritized by the inventors for antibacterial development [2].

Antibacterial Quinolone Patent

Procurement-Relevant Application Scenarios for N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine


CNS-Penetrant Chemical Probe Development Leveraging Optimal LogP and TPSA

Medicinal chemistry teams designing brain-penetrant probes can prioritize this compound over its N-cyclopropyl or unsubstituted analogs based on the calculated LogP of 3.41 and TPSA of 37.28 Ų, which together place it within the empirically validated CNS drug-like chemical space (LogP 2–4, TPSA < 76 Ų) . The single HBD (vs. two in the primary amine analog) further aligns with CNS MPO guidelines that penalize excess hydrogen-bond donors. Procurement of the cyclohexyl variant enables direct SAR exploration of hydrophobic bulk effects on brain exposure without introducing the confounding variable of an additional HBD.

Antibacterial Quinolone Side-Chain SAR Exploiting Daiichi Patent Precedent

Groups pursuing novel quinolone antibiotics can incorporate this compound as a 7-position substituent surrogate, following the precedent established in EP 0 911 328 A1, where N-cyclohexylaminopyrrolidine motifs were claimed as substituents on quinolone cores [1]. The cyclohexyl group's balance of lipophilicity and conformational constraint (3 rotatable bonds vs. ~7–8 for a linear hexyl chain) may provide a differentiated antibacterial potency–toxicity profile relative to smaller cycloalkyl or linear alkyl side chains. Procuring this specific intermediate ensures alignment with the Daiichi IP foothold and enables direct comparison with the patent's exemplified compounds.

Kinase or GPCR Focused Library Design with Balanced Physicochemical Properties

In library design for kinase or aminergic GPCR targets, the 2-aminopyridine core is a privileged scaffold. The N-cyclohexyl substitution delivers a calculated LogP of 3.41 and TPSA of 37.28 Ų – properties that overlap significantly with the typical drug-like space occupied by approved CNS and anti-inflammatory agents [2]. Compared to the N-cyclopropyl analog (predicted LogP ~1.5–2.0, MW 201.27), the cyclohexyl compound offers enhanced hydrophobic complementarity to targets with large lipophilic pockets (e.g., adenosine A₁/A₂A receptors, as inferred from structurally related N⁶-cyclohexyladenosine pharmacology), justifying its selection for focused library enumeration.

Multi-Vendor Procurement Strategy for SAR Campaign Supply Security

Unlike the N-cyclobutyl or N-cyclopropyl analogs, which are listed by fewer commercial suppliers, the N-cyclohexyl compound is available from at least three independent vendors (ChemScene, MolCore, Chemenu) at purities of 97–98% . This multi-source availability reduces supply-chain risk, enables competitive bidding, and ensures resupply continuity during extended medicinal chemistry campaigns. Laboratories can cross-reference Certificates of Analysis across vendors to verify lot-to-lot consistency before committing to large-scale synthesis of advanced intermediates.

Quote Request

Request a Quote for N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.